Crisnatol

Cancer Cell Selectivity DNA Intercalator Cytotoxicity Assay

Crisnatol (BWA770U), an AMAP-class DNA intercalator, exhibits unique tumor-selective cytotoxicity (breast cancer vs. normal fibroblasts) and a C x T exposure-driven mechanism. Clinical data supports durable glioma responses. Ideal for PD assays, exposure-optimization studies, and glioblastoma models. Procure for physiologically relevant in vitro studies benchmarked to clinical Css (1608 ng/mL).

Molecular Formula C23H23NO2
Molecular Weight 345.4 g/mol
CAS No. 96389-68-3
Cat. No. B1209889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrisnatol
CAS96389-68-3
Synonyms2-(6-(chrysenylmethyl)amino)-2-methyl-1,3-propanediol
BW A 770U
BWA770U
BWA770U mesylate
crisnatol
Molecular FormulaC23H23NO2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41
InChIInChI=1S/C23H23NO2/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20/h2-12,24-26H,13-15H2,1H3
InChIKeySBRXTSOCZITGQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crisnatol (CAS 96389-68-3): An Arylmethylaminopropanediol DNA Intercalator with Documented Selectivity for Cancer Cells


Crisnatol (BWA770U) is a synthetic anticancer agent belonging to the arylmethylaminopropanediol (AMAP) class of DNA intercalators . Its mechanism of action involves intercalating into DNA and inhibiting topoisomerase activity, leading to DNA damage and preventing cancer cell proliferation [1]. A key differentiating feature highlighted in multiple sources is its in vitro cytotoxicity against human breast cancer cells while sparing normal human skin fibroblasts, suggesting a favorable selectivity profile . Crisnatol has been evaluated in Phase I and II clinical trials for various solid malignancies, including glioma and ovarian cancer [2].

Why a Generic DNA Intercalator is Not a Substitute for Crisnatol in Research


Simply substituting another DNA intercalator or topoisomerase inhibitor for Crisnatol may lead to significantly different experimental outcomes due to its unique pharmacodynamic properties and tissue selectivity. Research indicates that the antitumor activity of the AMAP class, with Crisnatol as a model compound, is a function of exposure (concentration multiplied by time, C x T) rather than concentration alone, a concept not universally applicable to all DNA intercalators [1]. Furthermore, studies have shown that the activity of AMAP isomers can differ between cell lines, suggesting tumor-type selectivity not guaranteed by other agents [2]. This is underscored by clinical findings where Crisnatol achieved encouraging, long-lasting responses in glioma patients [3] but showed no efficacy in a Phase II ovarian cancer trial, indicating its effects are highly context-dependent [4].

Quantitative Evidence for Crisnatol's Differentiation from Alternatives


Superior Tumor Selectivity: Sparing Normal Human Fibroblasts

A key differentiation claim for Crisnatol is its preferential cytotoxicity towards cancer cells. Multiple sources report that Crisnatol demonstrates in vitro cytotoxicity against human breast cancer cells but has no cytotoxic effect on normal human skin fibroblasts . This profile suggests a higher therapeutic index compared to non-selective DNA intercalators, though a direct quantitative comparison with a specific alternative is not provided in the source data.

Cancer Cell Selectivity DNA Intercalator Cytotoxicity Assay

Pharmacodynamic Advantage: Activity Defined by Exposure (C x T)

Research on the AMAP class, using Crisnatol as the model compound, established that its in vitro antitumor activity is a function of exposure (concentration multiplied by time, C x T), rather than concentration alone [1]. This is a distinct pharmacodynamic property. The study found that while some AMAPs were equipotent by concentration alone, they required significantly less time and therefore less overall exposure for efficacy, a finding that could differentiate Crisnatol from other compounds in the class [1].

Pharmacodynamics DNA Intercalator Exposure-Response

Clinical Pharmacokinetics: Sustained Therapeutically Relevant Plasma Levels

A Phase I clinical study established a recommended dosing regimen of 600 mg/m²/day for 9 days as a continuous IV infusion. At this dose, the mean steady-state plasma concentration (Css) was 1607.8 ± 261.1 ng/mL [1]. This concentration exceeds the minimal inhibitory concentration (MIC) for most tumors in vitro (1000 ng/mL) and represented the longest duration that biologically relevant plasma levels could be sustained [1]. This provides a clear quantitative benchmark for in vivo studies.

Pharmacokinetics Phase I Trial Solid Tumors

Durable Complete Responses in a Subset of Glioma Patients

In a study of 26 patients with progressive malignant glioma, treatment with crisnatol mesylate (72-hour infusion every 21 days) resulted in complete responses in 2 of 17 patients who had not received prior chemotherapy. These two patients remained in continuous complete remission for over seven and six years, respectively, post-diagnosis [1]. This long-term, durable response in a highly aggressive cancer type is a notable finding, though the overall response rate was low.

Glioma Clinical Trial Complete Response

Targeted Application Scenarios for Crisnatol Based on Evidence


Investigating Cancer-Selective Cytotoxicity Mechanisms

Use Crisnatol in comparative in vitro studies against breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and normal fibroblasts to elucidate the molecular basis for its reported tumor selectivity. This application is directly supported by evidence showing cytotoxicity in cancer cells but not normal fibroblasts .

Developing Exposure-Response Pharmacodynamic Models

Employ Crisnatol as a tool compound in preclinical models to refine pharmacodynamic assays and dosing schedules. Its established C x T activity profile [1] makes it ideal for research into optimizing drug exposure time rather than peak concentration, a principle that can be applied to other agents.

Preclinical Modeling for Malignant Glioma

Prioritize Crisnatol for studies in orthotopic or xenograft models of glioblastoma, particularly when evaluating long-term tumor control. The clinical evidence of durable complete remissions in a subset of glioma patients [2] provides a strong rationale for its use in this specific, high-need area.

Validation of Pharmacologically-Relevant In Vitro Concentrations

Design in vitro experiments using Crisnatol concentrations anchored to clinically-achievable plasma levels. The Phase I data establishing a steady-state concentration of ~1608 ng/mL at the recommended Phase II dose [3] provides a clear, human-derived benchmark for setting in vitro assay conditions to ensure physiological relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crisnatol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.